molecular formula C8H7BrFNO B13047058 (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13047058
M. Wt: 232.05 g/mol
InChI Key: BTJQGWSPHDYUSF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1241679-98-0) is a chiral benzofuran amine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a bromo- and fluoro- substituted benzofuran core, a structure frequently identified as a key scaffold in bioactive molecules. The stereospecific (3S) configuration is critical for its application in the synthesis of enantiomerically pure compounds. The 2,3-dihydrobenzofuran (phthalan) motif is a privileged structure in drug discovery, known to exhibit a broad spectrum of pharmacological activities. Research into similar compounds has shown potential in the development of agents acting on the central nervous system, including as serotonin (5-HT2c) receptor agonists . Furthermore, such cyclic amine derivatives are investigated as substance P (tachykinin) antagonists and serotonin reuptake inhibitors, indicating potential for treating depressive disorders and other conditions . The bromo and fluoro substituents on the aromatic ring make this amine a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships in drug candidate libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

BTJQGWSPHDYUSF-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)Br)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically proceeds through the following key steps:

  • Starting Material: Commercially available benzofuran derivatives or substituted phenols are used as precursors.
  • Halogenation: Selective bromination and fluorination are performed on the benzofuran ring to install the 5-bromo and 7-fluoro substituents. This step requires careful control of regioselectivity.
  • Ring Hydrogenation: Partial hydrogenation of the benzofuran ring to the 2,3-dihydrobenzofuran is carried out to introduce the saturated ring system.
  • Amination: Introduction of the amine group at the 3-position is achieved through nucleophilic substitution or reductive amination methods.
  • Stereochemical Control: Use of chiral catalysts or chiral auxiliaries ensures the (3S) configuration at the 3-position.

Reaction Conditions and Catalysts

  • Halogenation: Bromination is often conducted using N-bromosuccinimide (NBS) or bromine under controlled temperatures to avoid over-bromination. Fluorination may involve electrophilic fluorinating agents such as Selectfluor or nucleophilic fluorinating reagents under mild conditions.
  • Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) or other transition metal catalysts under hydrogen atmosphere selectively reduces the double bond in the benzofuran ring.
  • Amination: Amination can be performed using ammonia or amine sources in the presence of catalysts such as palladium or via reductive amination using reducing agents like sodium cyanoborohydride.
  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and ethanol, chosen based on solubility and reaction compatibility.
  • Temperature and Time: Reactions are typically conducted at temperatures ranging from 0 °C to reflux conditions, with reaction times from several hours to overnight to maximize yield.

Stereoselective Synthesis

Achieving the (3S) stereochemistry is critical and can be accomplished by:

  • Employing chiral catalysts or ligands during the amination or hydrogenation step.
  • Using chiral auxiliaries attached to the precursor molecule.
  • Resolution of racemic mixtures by chiral chromatography or crystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using:

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Products
Bromination N-Bromosuccinimide (NBS), controlled temp. Selective 5-bromo substitution on benzofuran
Fluorination Selectfluor or nucleophilic fluorine agents 7-fluoro substitution
Hydrogenation Pd/C catalyst, H2 atmosphere 2,3-dihydrobenzofuran ring formation
Amination Ammonia or amine source, reductive agents Introduction of amine group at C-3
Stereoselective step Chiral catalysts or auxiliaries (3S)-configuration established

Research Findings on Preparation

  • The combination of bromination and fluorination on the benzofuran ring requires sequential and regioselective halogenation steps to avoid undesired polyhalogenation or substitution at incorrect positions.
  • The amination step is sensitive to reaction conditions to maintain the stereochemical integrity of the chiral center.
  • Use of continuous flow chemistry in industrial production enhances scalability and reproducibility, reducing batch-to-batch variability.
  • Catalytic asymmetric hydrogenation has been shown to be effective in setting the (3S) stereochemistry with high enantiomeric excess.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Critical Parameters Yield & Purity Notes
Halogenation Sequential bromination & fluorination NBS, Selectfluor Temperature control, stoichiometry High regioselectivity required
Hydrogenation Catalytic hydrogenation Pd/C, H2 Pressure, catalyst loading Selective ring saturation
Amination Nucleophilic substitution or reductive amination Ammonia, NaBH3CN pH, temperature Stereochemical retention crucial
Stereochemical control Use of chiral catalysts/auxiliaries Chiral ligands, auxiliaries Catalyst choice, reaction time High enantiomeric excess achievable
Industrial scaling Continuous flow reactors Automated systems Flow rate, temperature, pressure Enhanced consistency and yield

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzofuran compounds exhibit antitumor properties. The presence of bromine and fluorine in (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit specific kinases involved in cancer progression .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, which are being explored in models of neurodegenerative diseases. Compounds with similar scaffolds have been reported to exhibit protective effects against neuronal cell death, possibly through modulation of apoptotic pathways .

Antimicrobial Properties

There is emerging evidence that benzofuran derivatives possess antimicrobial activity. The unique chemical structure of this compound may contribute to its effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Cancer Treatment

Given its antitumor activity, this compound could be developed into a therapeutic agent for specific types of cancer. Ongoing research is focused on understanding its mechanism of action and optimizing its efficacy through structural modifications.

Neurological Disorders

The neuroprotective properties suggest that this compound could be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease. Research is being conducted to evaluate its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Infection Control

With the rise of antibiotic resistance, exploring the antimicrobial properties of this compound could lead to new treatments for bacterial infections, particularly those caused by resistant strains.

Case Studies

Study FocusFindingsReference
Antitumor ActivityDemonstrated inhibition of cancer cell proliferation in vitro
NeuroprotectionShowed potential to protect neuronal cells from apoptosis
Antimicrobial EfficacyEffective against several bacterial strains in preliminary tests

Mechanism of Action

The mechanism of action of (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine Br (5), Cl (7) C₈H₇BrClNO 264.51 1241676-63-0 Chlorine replaces fluorine at position 7
(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine Br (7) C₈H₈BrNO 214.06 1228557-01-4 No fluorine; bromine at position 7
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine Br (5), F (4) C₈H₇BrFNO 248.05 1934470-94-6 Fluorine at position 4 instead of 7

Key Observations:

  • Halogen Effects: The target compound’s fluorine at position 7 confers higher electronegativity and smaller atomic radius compared to chlorine in the 7-chloro analog .
  • Positional Isomerism: Bromine at position 7 (vs.

Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(3R)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride R-configuration C₈H₉ClFNO 189.61 2102410-16-0 R-isomer; lacks bromine
(3R)-2,3-dihydro-1-benzofuran-3-amine R-configuration C₈H₉NO 135.16 N/A No halogens; R-configuration

Key Observations:

  • Stereochemical Impact : The 3S configuration in the target compound may enhance binding specificity in chiral environments (e.g., enzyme active sites) compared to R-isomers .
  • Pharmacological Relevance : Chiral benzofuran amines are critical in drug design, as enantiomers often exhibit divergent biological activities .

Functional Group Modifications

Compound Name Functional Group Changes Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine F at position 6 C₈H₇BrFNO 232.05 1259810-93-9 Fluorine at position 6 instead of 7
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl at position 7 C₈H₉Cl₂NO 206.07 N/A Chlorine replaces bromine; hydrochloride salt

Key Observations:

  • Substituent Position: Fluorine at position 6 (vs.
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may affect bioavailability compared to free amines.

Q & A

Basic: What synthetic routes are recommended for preparing (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer:
The synthesis typically involves multi-step processes, starting with functionalization of the benzofuran core. Key steps include halogenation (introducing bromo and fluoro groups) and stereoselective amination. For enantiomeric purity:

  • Chiral resolution : Use chiral auxiliaries or enantioselective catalysts during amination, as demonstrated in similar dihydrobenzofuran-3-amine derivatives .
  • Flow chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions .
  • Optimization via DoE : Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., bromo/fluoro positions) and dihydrofuran ring conformation. Compare chemical shifts with analogous compounds (e.g., (3R)-isomers) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C8H8BrFNO; expected MW: 246.06).
  • HPLC-PDA : Chiral columns (e.g., Chiralpak® AD-H) assess enantiomeric purity (>98% for pharmaceutical-grade synthesis) .
  • X-ray Crystallography : Resolves absolute stereochemistry at the 3-position, as shown for structurally related benzofuran derivatives .

Advanced: How does the stereochemistry at the 3-position influence the compound’s interaction with biological targets?

Methodological Answer:

  • Stereochemical Impact : The (3S)-configuration affects binding affinity to enzymes or receptors. For example, in benzofuran-based antitumor agents, the S-enantiomer shows higher activity due to optimal spatial alignment with hydrophobic pockets .
  • Experimental Validation :
    • Docking Studies : Compare binding energies of (3S) vs. (3R) enantiomers using software like AutoDock Vina.
    • Pharmacological Assays : Test enantiomers in cell-based models (e.g., kinase inhibition) to correlate stereochemistry with IC50 values .

Advanced: How can researchers resolve contradictions in pharmacological data across studies involving this compound?

Methodological Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., ISO-certified cytotoxicity tests) and control cell lines .
  • Batch Analysis : Characterize compound purity (e.g., residual solvents, stereoisomers) across studies, as impurities ≥2% can skew bioactivity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian modeling) to identify confounding variables (e.g., solvent choice, incubation time) .

Advanced: What strategies effectively modify the benzofuran core to enhance physicochemical properties while retaining bioactivity?

Methodological Answer:

  • Substituent Engineering :
    • Electron-Withdrawing Groups : Introduce trifluoromethoxy or sulfinyl groups to improve metabolic stability, as seen in antimicrobial benzofurans .
    • Hydrogen Bond Donors : Add hydroxyl or amine groups at position 2 to enhance solubility without disrupting planar aromaticity .
  • Prodrug Design : Mask the amine group with acyloxyalkyl carbamates to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.